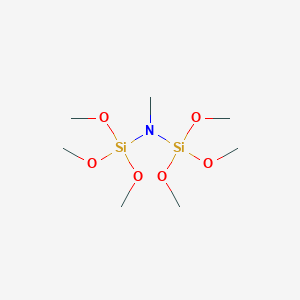
1,1-Dibenzyl-2,2-dimethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyl-2,2-dimethylhydrazine: is an organic compound with the molecular formula C16H20N2. It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound is of interest due to its unique structure, which includes two benzyl groups and two methyl groups attached to the nitrogen atoms. The presence of these groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-2,2-dimethylhydrazine typically involves the reaction of benzyl chloride with 2,2-dimethylhydrazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2Cl+(CH3)2NNH2→C6H5CH2NN(CH3)2+HCl
The reaction is typically conducted in an organic solvent, such as ethanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibenzyl-2,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl hydrazones or azines.
Reduction: Formation of dibenzylamines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1,1-Dibenzyl-2,2-dimethylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzyl-2,2-dimethylhydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylhydrazine: Another hydrazine derivative with similar reactivity but different structural properties.
1,1-Dimethylhydrazine: Known for its use as a rocket propellant, it has different applications compared to 1,1-Dibenzyl-2,2-dimethylhydrazine.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups, which impart specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and research.
Propiedades
Número CAS |
65114-31-0 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
1,1-dibenzyl-2,2-dimethylhydrazine |
InChI |
InChI=1S/C16H20N2/c1-17(2)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
NDSSVJDXRMJJIO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)



![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)






![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)

